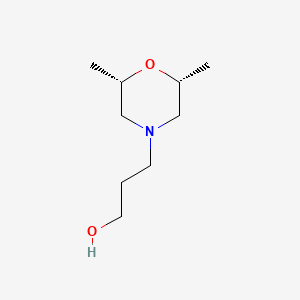

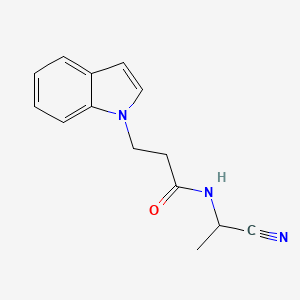

![molecular formula C8H15NO B2377432 (6-Azabicyclo[3.2.1]octan-8-yl)methanol CAS No. 1824219-84-2](/img/structure/B2377432.png)

(6-Azabicyclo[3.2.1]octan-8-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(6-Azabicyclo[3.2.1]octan-8-yl)methanol” is a chemical compound that is part of the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of this family, which displays a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Molecular Structure Analysis

The molecular structure of “(6-Azabicyclo[3.2.1]octan-8-yl)methanol” is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .

Chemical Reactions Analysis

The chemical reactions involving “(6-Azabicyclo[3.2.1]octan-8-yl)methanol” are part of the process of constructing the 8-azabicyclo[3.2.1]octane scaffold . These reactions are typically enantioselective and involve the use of an acyclic starting material .

Physical And Chemical Properties Analysis

“(6-Azabicyclo[3.2.1]octan-8-yl)methanol” is a powder with a molecular weight of 141.21 . It is stored at a temperature of 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids—a family of compounds with diverse biological activities. Researchers worldwide have focused on stereoselective methods to prepare this fundamental structure. Notably, some approaches directly control stereochemistry during the scaffold formation or through desymmetrization processes from achiral tropinone derivatives .

Platform Chemical for Pharmaceuticals

This compound is emerging as a promising platform chemical. It finds applications in constructing chiral small molecules for pharmaceuticals. Its unique structure makes it a valuable building block for catalysts, auxiliaries, and materials .

Opiate Receptor Agonists and Antagonists

By reacting 8-methyl-8-azabicyclo octan-6-one (tropan-6-one) with aryl magnesium halides, researchers have selectively synthesized 6β-aryl-6α-hydroxy-8-methyl-8-azabicyclo octanes (6β-aryl-6α-hydroxytropanes). These derivatives have been explored as potential agonists and antagonists of opiate receptors .

mTOR Kinase Inhibition

A novel compound, PQR620, based on the 8-azabicyclo[3.2.1]octane architecture, acts as a potent inhibitor of mTORC1/2 kinase. It exhibits excellent selectivity for mTOR over PI3K and other protein kinases, effectively inhibiting cancer cell growth .

Enantioselective Synthesis Advances

Recent developments have expanded methodologies for obtaining the 8-azabicyclo[3.2.1]octane scaffold from achiral starting materials. Researchers continue to explore new techniques for enantioselective synthesis in this area .

Materials Science Applications

Beyond its biological relevance, this compound may find applications in materials science due to its unique structure. Researchers are investigating its potential in designing functional materials .

Propiedades

IUPAC Name |

6-azabicyclo[3.2.1]octan-8-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-5-7-6-2-1-3-8(7)9-4-6/h6-10H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVXRZRQZHZPHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(C1)C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Azabicyclo[3.2.1]octan-8-yl)methanol | |

CAS RN |

1824219-84-2 |

Source

|

| Record name | {6-azabicyclo[3.2.1]octan-8-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2377349.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2377353.png)

![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2377359.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2377361.png)

![N-[(4-Methoxyphenyl)methyl]-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/structure/B2377364.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B2377371.png)

![N~3~-allyl-N~1~-[3-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]piperidine-1,3-dicarboxamide](/img/structure/B2377372.png)

![2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2377373.png)